Superior Vasorelaxation Potency of SAR407899 Versus Fasudil in Isolated Arteries
In isolated artery preparations from multiple species and vascular beds, SAR407899 demonstrates an 8-fold greater vasorelaxant potency compared to fasudil. The mean IC50 for SAR407899 in these assays ranges from 122 to 280 nM, while fasudil's IC50 is approximately 1.0 to 2.2 μM [1]. This direct comparison was performed under identical experimental conditions, confirming a clear quantitative advantage for SAR407899 in vascular smooth muscle relaxation.
| Evidence Dimension | Vasorelaxant potency (IC50) |
|---|---|
| Target Compound Data | 122-280 nM (mean IC50 range) |
| Comparator Or Baseline | Fasudil: ~1.0-2.2 μM IC50 (calculated as 8x higher) |
| Quantified Difference | Approximately 8-fold more potent than fasudil |
| Conditions | Precontracted isolated arteries from various species and vascular beds |
Why This Matters
This significant potency advantage ensures reliable smooth muscle relaxation in ex vivo tissue bath experiments and predicts a more robust hypotensive effect in vivo.
- [1] Löhn M, Plettenburg O, Ivashchenko Y, et al. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. 2009;54(3):676-683. View Source
